D-Glucose-4-C-d

Übersicht

Beschreibung

D-Glucose-4-C-d is a derivative of D-glucose, a simple sugar that plays a crucial role as an energy source in living organisms. D-glucose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group. It is naturally found in fruits, plants, and the blood of animals. This compound is a modified form of D-glucose, where specific chemical modifications have been made to the fourth carbon atom.

Wissenschaftliche Forschungsanwendungen

Biologische Produktion von D-Mannose

D-Glucose-4-C-d ist ein Epimer von Glucose an der C-2-Position und kommt in der Natur als Bestandteil von Mannan . Es hat eine 60- und 86%ige Süße im Vergleich zu Saccharose und D-Glucose . Aufgrund seiner kalorienarmen und ungiftigen Eigenschaften wird D-Mannose häufig in der Lebensmittel-, Medizin-, Kosmetik- und Lebensmittelzusatzstoffindustrie eingesetzt .

Gesundheitliche Vorteile

This compound zeigt viele physiologische Vorteile für die Gesundheit: Immunsystem, Diabetes mellitus, Darmerkrankungen und Harnwegsinfektionen . Es wird als Ausgangsmaterial zur Synthese von Immunstimulanzien, Antitumormitteln, Vitaminen und D-Mannitol verwendet .

Hautpflegeprodukte

This compound wird in Hautpflegeprodukten verwendet. Zum Beispiel haben Wivell und Deckner (1995) ein Hautpflegeprodukt erfunden, das D-Glucose, D-Mannose und D-Glucuronsäure enthält, das die Haut reinigen und befeuchten kann .

Enzymatische Umwandlung

This compound kann durch verschiedene Enzyme katalysiert werden. Zum Beispiel kann CEase von C. saccharolyticus D-Glucose, D-Mannose, D-Xylose, D-Lyxose und D-Fructose durch Epimerisierung an der C-2-Position katalysieren .

Produktion von D-Gluconsäure

Glucoseoxidase katalysiert die Oxidation von β-D-Glucose zu D-Glucono-δ-lacton unter Bildung von Wasserstoffperoxid (H 2 O 2) als Nebenprodukt, wobei molekularer Sauerstoff als Elektronenakzeptor wirkt . Das erste Produkt wird nicht-enzymatisch zu D-Gluconsäure hydrolysiert .

ATP-Synthese und ROS-Bildung

In den Zellen induziert D-Glucose die ATP-Synthese und fördert die Bildung von ROS <svg class="icon" height="16" p-id="1735" t="

Wirkmechanismus

Target of Action

D-Glucose, also known as dextrose, is a simple sugar that plays a vital role in the body’s metabolism . It is the primary energy source for most cells in the body and is particularly important for the brain and muscles during physical activity . The primary targets of D-Glucose are the cells that require energy, where it is used in the production of ATP, the main energy currency of the cell .

Mode of Action

D-Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is also involved in the production of other biomolecules such as vitamin C .

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most important of which is glycolysis . In glycolysis, glucose is broken down to produce pyruvate, ATP, and NADH . This process provides the cell with ATP under anaerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

D-Glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .

Result of Action

The result of D-Glucose action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis . Moreover, it can act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the complete breakdown of glucose in the process of aerobic respiration . Additionally, the pH level, temperature, and the presence of certain enzymes can also affect the rate at which glucose is metabolized .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-4-C-d typically involves the selective modification of the fourth carbon atom in the D-glucose molecule. This can be achieved through various chemical reactions, including oxidation, reduction, and substitution reactions. One common method involves the use of specific reagents to introduce the desired functional group at the fourth carbon position.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product. Enzymatic methods may also be

Biologische Aktivität

D-Glucose-4-C-d, a deuterated form of glucose, has garnered attention in various fields of biological research, particularly due to its role in metabolic studies and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its metabolic effects, interactions with biological systems, and implications for health.

Overview of this compound

This compound is a stable isotope-labeled form of glucose where the carbon at position 4 is replaced with deuterium. This modification allows researchers to trace glucose metabolism in vivo and in vitro due to the distinct mass of deuterium compared to hydrogen. The biological activity of this compound is significant in understanding metabolic pathways, especially in conditions such as diabetes and cancer.

Metabolic Pathways Involving this compound

- Glycolysis : this compound participates in glycolytic pathways, where it can be phosphorylated and metabolized similarly to regular glucose. Studies have shown that its incorporation into metabolic pathways can be tracked using mass spectrometry techniques.

- Glycogen Synthesis : The compound is also involved in glycogen synthesis, providing insights into glycogen storage diseases and the regulation of blood sugar levels.

- Pentose Phosphate Pathway : this compound can enter the pentose phosphate pathway, contributing to nucleotide synthesis and redox balance through NADPH production.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of glucose derivatives, including those containing D-Glucose moieties. For instance, synthesized thiourea derivatives linked with D-glucose were evaluated for their activity against various bacterial strains:

| Compound | IC50 (μM) - S. aureus DNA gyrase | IC50 (μM) - Topoisomerase IV | IC50 (μM) - Dihydrofolate reductase |

|---|---|---|---|

| 4c | 2.82 ± 0.13 | 68.68 ± 1.21 | 0.23 ± 0.06 |

| 4g | 1.37 ± 0.11 | 79.15 ± 1.23 | 0.17 ± 0.03 |

| 4h | 1.25 ± 0.12 | 67.28 ± 1.21 | 0.13 ± 0.05 |

These results indicate that certain derivatives of D-glucose exhibit potent inhibitory effects against key bacterial enzymes, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Cancer Research

D-Glucose analogs have been studied for their role in cancer metabolism, particularly in inhibiting glycolysis in tumor cells:

- A study on halogenated derivatives of glucose analogs demonstrated that these compounds could inhibit hexokinase activity, a critical enzyme in the glycolytic pathway often upregulated in cancer cells like glioblastoma multiforme (GBM) . The ability to disrupt glucose metabolism presents a promising avenue for cancer therapy.

Implications for Health

The use of this compound extends beyond research into practical applications in health:

- Diabetes Management : Understanding how glucose analogs affect insulin dynamics can lead to better management strategies for diabetes patients.

- Nutritional Studies : The compound's role in metabolic studies helps elucidate the impact of dietary carbohydrates on health outcomes.

- Drug Development : Insights gained from studying D-glucose derivatives can inform the design of new drugs targeting metabolic diseases.

Eigenschaften

IUPAC Name |

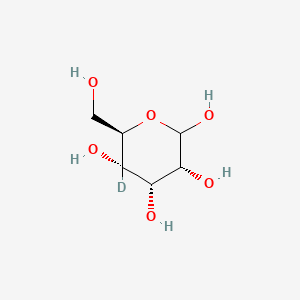

(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KHOLKCTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.